3-Chloro-5-fluorobenzoyl chloride
Overview
Description
3-Chloro-5-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193.0 g/mol . It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis . This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzoyl chloride. The process typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2) . The reaction is usually carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-Chloro-5-fluorobenzoic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .
Scientific Research Applications
3-Chloro-5-fluorobenzoyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzoyl chloride: Similar in structure but with the fluorine atom in the 2-position instead of the 5-position.
3-Fluorobenzoyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Fluorobenzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.
Uniqueness
3-Chloro-5-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in organic synthesis. This dual substitution allows for selective reactions and the formation of a wide range of derivatives, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
3-chloro-5-fluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPZYVMGWYJOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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